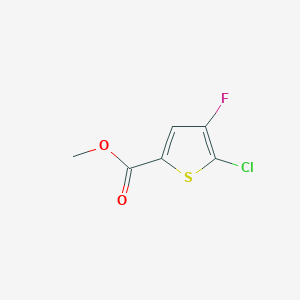
Methyl 5-chloro-4-fluorothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-chloro-4-fluorothiophene-2-carboxylate” is a chemical compound with the molecular formula C6H4ClFO2S . It has a molecular weight of 194.61 . This compound is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H4ClFO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3 . This indicates that the molecule consists of a thiophene ring substituted with a chlorine atom, a fluorine atom, and a carboxylate group.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Mecanismo De Acción
The mechanism of action of Methyl 5-chloro-4-fluorothiophene-2-carboxylate 5-chloro-4-fluorothiophene-2-carboxylate has not been extensively studied. However, studies suggest that the compound may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. The compound may also have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound 5-chloro-4-fluorothiophene-2-carboxylate has been shown to have various biochemical and physiological effects. Studies suggest that the compound may have anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions. The compound may also have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-chloro-4-fluorothiophene-2-carboxylate 5-chloro-4-fluorothiophene-2-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is readily available and can be synthesized using various methods. The compound is also stable under standard laboratory conditions. However, one limitation is that its mechanism of action is not well understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of Methyl 5-chloro-4-fluorothiophene-2-carboxylate 5-chloro-4-fluorothiophene-2-carboxylate. One direction is to investigate its potential as a therapeutic agent for inflammatory conditions and oxidative stress-related diseases. Another direction is to study its mechanism of action and identify potential targets for drug development. Additionally, future studies could focus on the synthesis of novel compounds using this compound 5-chloro-4-fluorothiophene-2-carboxylate as a building block.
Métodos De Síntesis
Methyl 5-chloro-4-fluorothiophene-2-carboxylate 5-chloro-4-fluorothiophene-2-carboxylate can be synthesized using different methods, including the Pd-catalyzed cross-coupling reaction of 5-chloro-4-fluoro-2-iodothiophene with methyl 2-bromoacetate. Another method involves the reaction of 5-chloro-4-fluoro-2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with methanol. The compound can also be synthesized using other methods, including the Suzuki-Miyaura coupling reaction and the Heck reaction.
Aplicaciones Científicas De Investigación
Methyl 5-chloro-4-fluorothiophene-2-carboxylate 5-chloro-4-fluorothiophene-2-carboxylate has various applications in scientific research. It is used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. The compound is also used as a ligand in coordination chemistry and as a starting material for the synthesis of polymers.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
methyl 5-chloro-4-fluorothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPOKPHTHXOUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-amino-1-methyl-1H-pyrazol-3-yl)thio]acetic acid](/img/structure/B2951985.png)
![(3-bromophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2951987.png)

![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B2951990.png)




![2-(4-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2951998.png)




![1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2952008.png)